molecular formula C10H14ClNO4 B7759406 Dopamine, methyl ester CAS No. 40611-00-5

Dopamine, methyl ester

Cat. No.: B7759406
CAS No.: 40611-00-5
M. Wt: 247.67 g/mol
InChI Key: WFGNJLMSYIJWII-UHFFFAOYSA-N
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Description

Dopamine methyl ester is a chemically modified derivative of dopamine (C₈H₁₁NO₂), a critical neurotransmitter involved in motor control, reward pathways, and cognitive functions. Methyl esterification typically involves the addition of a methyl group to one of dopamine's hydroxyl groups or the amine moiety, altering its physicochemical and pharmacokinetic properties. For instance, 4-O-methyldopamine (Dopamine EP Impurity A, CAS 3213-30-7) is a common impurity formed during dopamine synthesis, where methylation occurs at the 4-hydroxyl position of the catechol group . Another derivative, Dopamine 4-O-Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate Acetate (CAS 62346-12-7), demonstrates esterification at the 4-hydroxyl group with additional glucuronidation and acetylation, resulting in a molecular weight of 529.49 g/mol .

Properties

IUPAC Name

methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNJLMSYIJWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859644
Record name DL-3-Hydroxytyrosine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14743107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1421-65-4, 40611-00-5
Record name Dopamine, methyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295453
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC166838
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-3-Hydroxytyrosine methyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Neuropharmacological Applications

1. Parkinson's Disease Treatment
Dopamine methyl ester has been investigated as a potential treatment for Parkinson's disease. Traditional L-Dopa treatments face limitations due to solubility and acidity issues. Studies have shown that dopamine methyl ester is a soluble and neutral derivative that can effectively reverse akinesia in animal models. In one study, both intraperitoneal and subcutaneous administration of dopamine methyl ester demonstrated efficacy comparable to L-Dopa in reversing reserpine-induced akinesia in mice, with enhanced activity noted upon oral administration . This suggests that dopamine methyl ester could be beneficial for patients experiencing response fluctuations, offering a more stable alternative for maintaining mobility.

2. Allosteric Modulation of Dopamine Receptors
Recent research has highlighted the role of dopamine methyl ester as a potential allosteric modulator of dopamine D2 receptors. Allosteric modulators can fine-tune dopaminergic neurotransmission, which is crucial for treating psychiatric disorders such as schizophrenia and other neurological conditions. The ability of dopamine methyl ester to interact with D2 receptors may lead to new therapeutic strategies aimed at improving the efficacy of existing treatments .

Cancer Research Applications

1. Imaging Agents for Dopamine Receptors
Dopamine methyl ester has been utilized in developing luminescent probes for imaging dopamine receptors (D1R/D2R) in cancer cells. Studies have reported the synthesis of iridium(III) complexes conjugated with dopamine receptor agonists that exhibit high stability and low cytotoxicity. These complexes can selectively bind to dopamine receptors, allowing for effective tracking and imaging within living cells. Such applications are significant for early-stage cancer detection and monitoring receptor internalization processes .

Summary of Findings

Application AreaKey FindingsReferences
NeuropharmacologyEffective in reversing akinesia in Parkinson's disease models; potential alternative to L-Dopa
Allosteric ModulationPotential role as an allosteric modulator for D2 receptors; implications for psychiatric disorders
Cancer ResearchDevelopment of luminescent probes for imaging dopamine receptors; high stability and low cytotoxicity

Mechanism of Action

Dopamine, methyl ester exerts its effects by being converted back into dopamine in the body. Dopamine then binds to dopamine receptors, primarily D1 and D2 receptors, which are involved in various physiological processes such as movement, reward, and cognition. The molecular targets and pathways involved include the dopaminergic system in the central nervous system.

Comparison with Similar Compounds

Dopamine vs. Dopamine Methyl Ester

Property Dopamine Dopamine Methyl Ester (4-O-Methyl)
Molecular Formula C₈H₁₁NO₂ C₉H₁₃NO₂
Molecular Weight (g/mol) 153.18 167.20
Solubility Hydrophilic (polar catechol) Increased lipophilicity
Stability Prone to oxidation Enhanced stability due to reduced catechol reactivity
Receptor Affinity Binds D1R, D2R, etc. Reduced affinity due to catechol methylation
Therapeutic Use Neurotransmitter replacement Research: Prodrug, antitumor agent

Key Findings :

  • Methylation at the 4-hydroxyl position (4-O-methyldopamine) reduces receptor binding efficiency, as the catechol moiety is critical for dopamine receptor interactions .
  • Increased lipophilicity may enhance bioavailability but requires metabolic conversion (e.g., demethylation) to exert dopaminergic effects .

L-Dopa Methyl Ester

L-Dopa (levodopa) methyl ester is a prodrug of L-Dopa, a dopamine precursor used in Parkinson’s disease. Methyl esterification improves oral absorption by increasing lipophilicity.

  • Antitumor Activity : L-Dopa methyl ester exhibits significant antitumor effects in murine leukemia models, with structure-activity studies confirming the necessity of the catechol group .
  • Toxicity : In vivo toxicity is mediated by conversion to dopamine, highlighting its role as a prodrug .

Comparison with Dopamine Methyl Ester :

  • Both are prodrugs but differ in metabolic pathways: L-Dopa methyl ester converts to dopamine via decarboxylation, while dopamine methyl ester requires demethylation.
  • L-Dopa methyl ester retains the catechol group, preserving receptor affinity, unlike 4-O-methyldopamine .

α-Methyl-p-tyrosine Methyl Ester

This compound inhibits tyrosine hydroxylase, a rate-limiting enzyme in dopamine synthesis.

  • Mechanism : Reduces striatal dopamine levels by 53% within 15 minutes of administration .
  • Comparison : Unlike dopamine methyl ester, α-methyl-p-tyrosine methyl ester acts as a synthesis inhibitor rather than a receptor ligand or prodrug .

5-S-Cysteinyldopamine

A metabolite formed from dopamine-o-quinone and cysteine, implicated in Parkinson’s disease pathogenesis.

  • Oxidation Sensitivity : More easily oxidized than dopamine, generating neurotoxic benzothiazines .
  • Comparison : Unlike dopamine methyl ester, 5-S-cysteinyldopamine is a toxin linked to dopaminergic neurodegeneration .

Pharmacological and Clinical Implications

  • Antitumor Applications : L-Dopa methyl ester and dopamine analogs with intact catechol groups show promise in leukemia models, while 4-O-methyldopamine’s reduced receptor affinity limits therapeutic utility .
  • Neurodegenerative Diseases : Methyl esters that inhibit dopamine synthesis (e.g., α-methyl-p-tyrosine) may exacerbate deficits in Alzheimer’s disease, where dopamine levels are already reduced .
  • Analytical Challenges : 4-O-methyldopamine is a critical impurity in pharmaceutical dopamine, necessitating rigorous quality control .

Biological Activity

Dopamine methyl ester, a derivative of dopamine, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, focusing on pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Dopamine methyl ester is chemically defined as the methyl ester of dopamine, which enhances its solubility and bioavailability compared to its parent compound. This modification allows for improved pharmacokinetic properties, making it a candidate for therapeutic use in conditions such as Parkinson's disease.

Dopamine functions primarily as a neurotransmitter in the central nervous system (CNS). It exerts its effects by binding to dopamine receptors (D1-D5), influencing various physiological processes including movement, mood regulation, and reward pathways. Dopamine methyl ester retains the ability to activate these receptors, albeit with modified kinetics due to its esterified form.

Biological Activity and Therapeutic Implications

  • Neurotransmitter Activity :
    • Dopamine methyl ester has been shown to effectively restore dopamine levels in animal models of Parkinson's disease. Studies indicate that it can reverse akinesia induced by reserpine and enhance motor function in 6-hydroxydopamine-lesioned rats .
    • The compound also influences c-Fos expression in striatal regions, indicating activation of dopaminergic signaling pathways .
  • Comparative Efficacy :
    • Research comparing the effects of L-DOPA and its methyl ester suggests that both compounds produce similar alterations in striatal and mesolimbic dopamine levels. However, dopamine methyl ester demonstrates superior efficacy when administered orally .
  • Potential Side Effects :
    • While dopamine methyl ester shows promise, there are concerns regarding desensitization of dopaminergic receptors with prolonged use. In mutant mouse models deficient in dopamine production, treatment with L-DOPA methyl ester did not significantly enhance striatal c-Fos expression at early developmental stages but did show increased activity later on .

Case Studies and Research Findings

StudyFindings
Szczypka et al., 1999L-DOPA methyl ester treatment restored striatal dopamine levels significantly in adult mice models .Suggests potential for chronic treatment strategies.
Study on L-DOPA vs. Methyl EsterBoth compounds produced equivalent biochemical changes; however, methyl ester was more effective orally .Highlights the importance of formulation in therapeutic efficacy.
Behavioral StudiesMethyl ester administration resulted in contraversive circling behavior reversal in rats .Indicates functional recovery potential in neurodegenerative models.

Discussion

The biological activity of dopamine methyl ester underscores its potential as a therapeutic agent for conditions characterized by dopaminergic deficits, such as Parkinson's disease. Its enhanced solubility and ability to penetrate the blood-brain barrier make it a valuable candidate for further research.

However, understanding the long-term effects and potential receptor desensitization is crucial for developing safe treatment protocols. Future studies should focus on clinical trials to establish dosing regimens that maximize therapeutic benefits while minimizing side effects.

Chemical Reactions Analysis

Acid-Catalyzed Esterification

Dopamine methyl ester is synthesized via esterification of dopamine’s carboxylic acid group. Key methods include:

  • PEGylation : Dopamine reacts with polyethylene glycol (PEG) derivatives under acidic conditions (H₂SO₄) to form PEGylated dopamine esters. FTIR analysis confirms ester bond formation (1720 cm⁻¹ for C=O stretching) .

  • Methanol/HCl Gas : Direct esterification using methanol and dry HCl gas at 60–70°C yields dopamine methyl ester hydrochloride. This method achieves decarboxylation and esterification in one step, with purification via activated charcoal .

Table 1: Comparison of Esterification Methods

MethodReagents/ConditionsKey FeaturesSource
Acid-catalyzed PEGylationPEG, H₂SO₄, 80°CPrevents dopamine polymerization at acidic pH
Methanol/HCl gasMethanol, HCl gas, 60–70°CHigh purity, scalable for industrial use
DiazomethaneCH₂N₂ (in-situ generation)Rapid but limited use due to toxicity

Hydrolysis and Prodrug Activation

Dopamine methyl ester acts as a prodrug , undergoing enzymatic hydrolysis in vivo to release dopamine:

  • In Mice : L-DOPA methyl ester (structurally analogous) hydrolyzes to dopamine in the striatum, restoring dopaminergic signaling in dopamine-deficient mice. This reaction is age-dependent, with significant c-Fos expression (indicative of dopamine activity) observed post-P10 but not in neonates .

  • pH Sensitivity : Ester bonds remain stable under acidic conditions (pH <7) but hydrolyze in alkaline environments or via esterases .

Allosteric Modulation of hDAT

Dopamine methyl ester derivatives like MRS7292 (a methyl ester-containing nucleoside) bind to the human dopamine transporter (hDAT):

  • Binding Site : MRS7292 occupies a hydrophobic pocket 13 Å above the central substrate-binding site, stabilized by van der Waals interactions with residues I159, W162, F391, and F472. The methyl ester’s carbonyl oxygen forms a water-mediated hydrogen bond with D476 .

  • Functional Impact : Non-competitively inhibits dopamine reuptake and slows dissociation of cocaine analogs (e.g., β-CFT) from hDAT .

Table 2: Key Biochemical Interactions

TargetInteraction MechanismFunctional OutcomeSource
hDAT (MRS7292)Hydrophobic pocket binding, water-mediated H-bondNon-competitive inhibition
Dopamine receptorsEster hydrolysis → dopamine releaseRestored neurotransmission

Stability and Degradation

  • Thermal Stability : Dopamine methyl ester resists self-polymerization at temperatures <80°C in acidic conditions but degrades at alkaline pH or high temperatures .

  • Oxidative Resistance : The methyl ester group protects catechol hydroxyls from oxidation, enhancing stability compared to free dopamine .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for dopamine methyl ester?

  • Methodological Answer : Dopamine methyl ester is synthesized via esterification of dopamine with methanol under acidic catalysis. Critical steps include controlled reaction conditions (e.g., anhydrous environment) to prevent oxidation of the catechol group. Purification often involves column chromatography or recrystallization. Characterization employs 1H NMR (e.g., δ = 6.9 ppm for aromatic protons, 3.75 ppm for methoxy groups) and LC-MS (m/z = 181.1 [M+H]+) to confirm structure and purity .

Q. How can researchers assess the purity and stability of dopamine methyl ester in experimental settings?

  • Methodological Answer : Purity is validated using HPLC with UV detection (λ = 280 nm for catechol absorbance) and comparison to reference standards. Stability studies under varying pH, temperature, and light exposure are conducted, with degradation monitored via mass spectrometry or thin-layer chromatography . For radiolabeled analogs (e.g., 18F derivatives), radiochemical purity is assessed using radio-TLC .

Q. What analytical techniques are suitable for quantifying dopamine methyl ester in biological matrices?

  • Methodological Answer : Fast-scan cyclic voltammetry (FSCV) is used for real-time detection in neural tissue, while LC-MS/MS provides high sensitivity for plasma or cerebrospinal fluid. Sample preparation often involves solid-phase extraction to isolate the compound from interfering metabolites .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for dopamine methyl ester synthesis using Design of Experiments (DoE)?

  • Methodological Answer : A Taguchi L-9 orthogonal array is recommended to test parameters like catalyst concentration (0.5–1.5%), methanol-to-dopamine molar ratio (3:1–9:1), and temperature (25–65°C). ANOVA analysis identifies the most influential factors (e.g., catalyst concentration contributed 77.6% variance in one study). Post-hoc Tukey tests validate optimal conditions .

Q. What experimental strategies resolve contradictions in dopamine methyl ester’s receptor-binding affinity data?

  • Methodological Answer : Discrepancies may arise from differences in radioligand purity (e.g., 18F vs. 3H labels) or receptor state (high- vs. low-affinity conformations). Use saturation binding assays with varying agonist/antagonist concentrations to validate affinity states. Meta-analyses of published IC50 values should account for methodological heterogeneity (e.g., cell line vs. tissue samples) .

Q. How do researchers design in vivo models to study dopamine methyl ester’s neuropharmacological effects?

  • Methodological Answer : Zebrafish whole-brain preparations enable ex vivo FSCV to measure electrically evoked dopamine release. For mammals, intracerebroventricular (ICV) injection protocols (e.g., 40 pmol dopamine methyl ester in chickens) combined with nitric oxide synthase inhibitors (e.g., L-NAME) isolate pathway-specific effects. Data are analyzed via repeated-measures ANOVA with Tukey-Kramer post-hoc tests .

Q. What statistical approaches are critical for analyzing dose-response relationships in dopamine methyl ester studies?

  • Methodological Answer : Non-linear regression models (e.g., log[inhibitor] vs. response) calculate EC50/IC50 values. For multi-group comparisons (e.g., dose × time interactions), two-way ANOVA with Bonferroni correction minimizes Type I errors. Power analysis (α = 0.05, β = 0.2) ensures adequate sample sizes .

Methodological Best Practices

Q. How should researchers validate dopamine methyl ester’s role in dopamine transporter (DAT) binding assays?

  • Methodological Answer : Use competitive binding assays with [3H]WIN-35,428 as a DAT-specific radioligand. Include negative controls (e.g., cocaine) and validate results with structurally distinct DAT inhibitors (e.g., β-CIT). Confirm compound stability in assay buffers via LC-MS .

Q. What protocols ensure reproducibility in synthesizing radiolabeled dopamine methyl ester analogs?

  • Methodological Answer : For 18F-labeled derivatives, employ nucleophilic substitution on precursor tosylates (e.g., toluene-4-sulfonic acid derivatives). Validate radiochemical yield (>95%) via radio-HPLC and corroborate bioactivity using in vitro receptor autoradiography .

Tables for Key Experimental Parameters

Parameter Optimal Range Method Reference
Transesterification Catalyst1.0% (w/w) H2SO4Taguchi L-9 Design
Reaction Temperature60°CLC-MS Validation
Radiolabeling Efficiency>95%Radio-TLC
DAT Binding Assay IC5012.3 ± 1.5 nMCompetitive Binding

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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